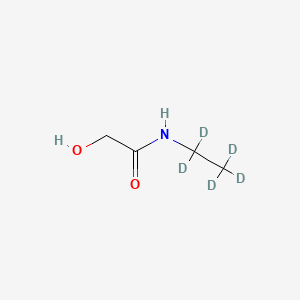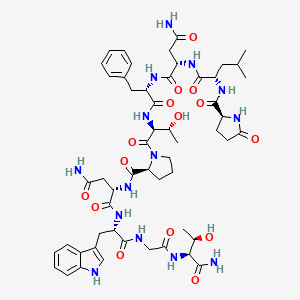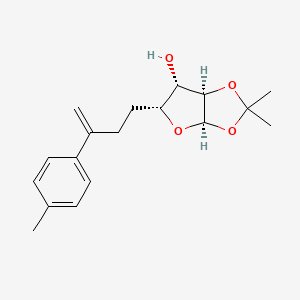
1,2-Di-O-isopropylidene-5-O-(4-methylbenzoyl)-|A-D-xylofuranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Di-O-isopropylidene-5-O-(4-methylbenzoyl)-|A-D-xylofuranose: is a synthetic organic compound that belongs to the class of xylofuranose derivatives It is characterized by the presence of isopropylidene and methylbenzoyl groups attached to the xylofuranose ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di-O-isopropylidene-5-O-(4-methylbenzoyl)-|A-D-xylofuranose typically involves the protection of hydroxyl groups on the xylofuranose ring followed by the introduction of the methylbenzoyl group. The general synthetic route can be summarized as follows:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 1 and 2 of the xylofuranose ring are protected using isopropylidene groups. This is achieved by reacting the xylofuranose with acetone in the presence of an acid catalyst such as p-toluenesulfonic acid.
Introduction of Methylbenzoyl Group: The protected xylofuranose is then reacted with 4-methylbenzoyl chloride in the presence of a base such as pyridine to introduce the methylbenzoyl group at position 5.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
1,2-Di-O-isopropylidene-5-O-(4-methylbenzoyl)-|A-D-xylofuranose undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert specific functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
1,2-Di-O-isopropylidene-5-O-(4-methylbenzoyl)-|A-D-xylofuranose has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-Di-O-isopropylidene-5-O-(4-methylbenzoyl)-|A-D-xylofuranose involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1,2-Di-O-isopropylidene-5-O-benzoyl-|A-D-xylofuranose: Similar structure but with a benzoyl group instead of a methylbenzoyl group.
1,2-Di-O-isopropylidene-5-O-(4-chlorobenzoyl)-|A-D-xylofuranose: Similar structure but with a chlorobenzoyl group instead of a methylbenzoyl group.
Uniqueness
1,2-Di-O-isopropylidene-5-O-(4-methylbenzoyl)-|A-D-xylofuranose is unique due to the presence of the 4-methylbenzoyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective.
属性
分子式 |
C18H24O4 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC 名称 |
(3aR,5R,6S,6aR)-2,2-dimethyl-5-[3-(4-methylphenyl)but-3-enyl]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
InChI |
InChI=1S/C18H24O4/c1-11-5-8-13(9-6-11)12(2)7-10-14-15(19)16-17(20-14)22-18(3,4)21-16/h5-6,8-9,14-17,19H,2,7,10H2,1,3-4H3/t14-,15+,16-,17-/m1/s1 |
InChI 键 |
RQJCHZCBGFABDH-YYIAUSFCSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C(=C)CC[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)O |
规范 SMILES |
CC1=CC=C(C=C1)C(=C)CCC2C(C3C(O2)OC(O3)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


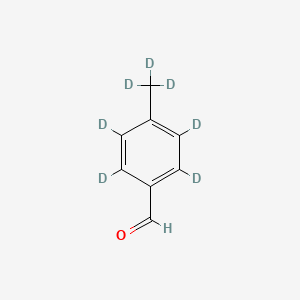

![N-[(2R)-3-[4-[2-[3,5-dichloro-4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]-2-hydroxypropyl]methanesulfonamide](/img/structure/B12401693.png)
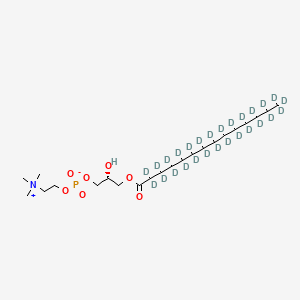

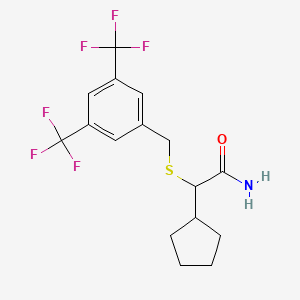
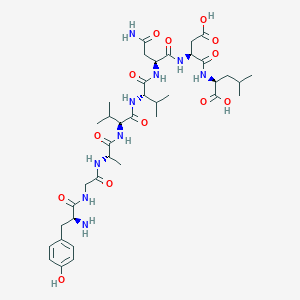
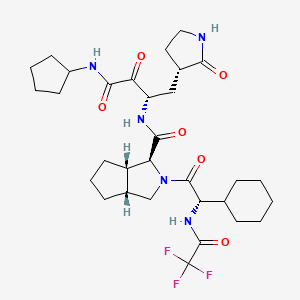
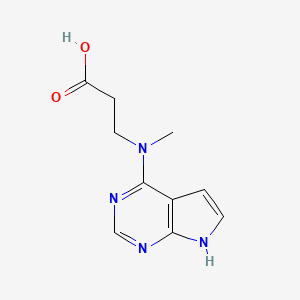
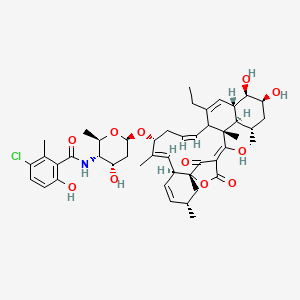
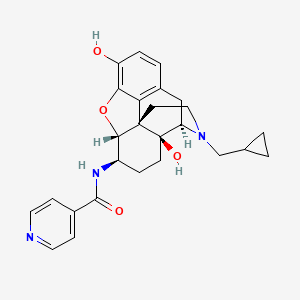
![1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12401740.png)
